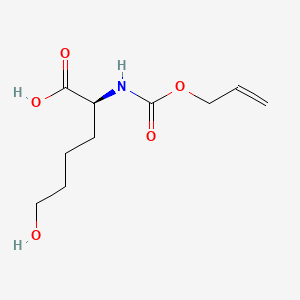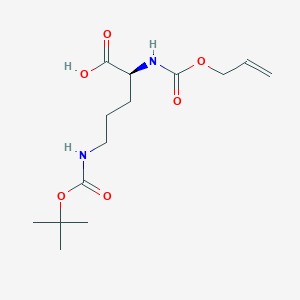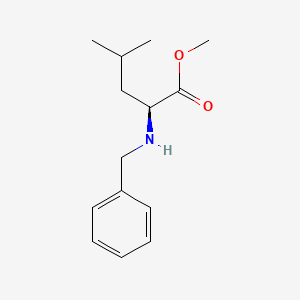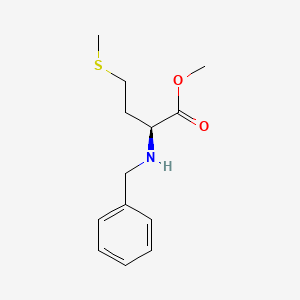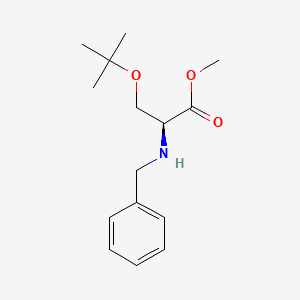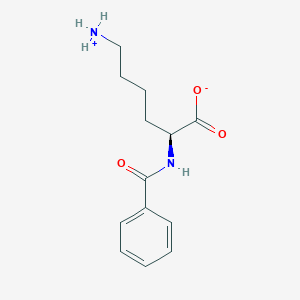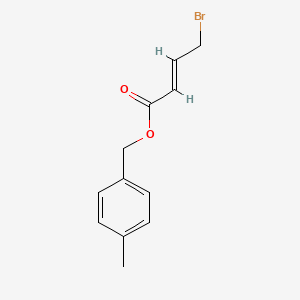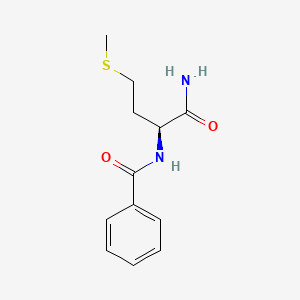
Benzoyl-L-methionine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl-L-methionine amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group This compound is characterized by the presence of a benzoyl group attached to the amino acid methionine, forming an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-methionine amide typically involves the condensation of benzoyl chloride with L-methionine in the presence of a base. One common method is the Schotten-Baumann reaction, where benzoyl chloride reacts with L-methionine in an aqueous alkaline medium to form the amide. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Another method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt) to activate the carboxyl group of L-methionine, which then reacts with benzoyl chloride to form the amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of greener solvents and catalysts, such as ionic liquids and metal-based catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-methionine amide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoyl chloride and L-methionine.
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.
Substitution: Nucleophilic acyl substitution reactions can be facilitated by using nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Benzoyl chloride and L-methionine.
Oxidation: Sulfoxides or sulfones of this compound.
Substitution: Various acyl-substituted derivatives of this compound.
Scientific Research Applications
Benzoyl-L-methionine amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of Benzoyl-L-methionine amide involves its interaction with specific molecular targets and pathways. The amide bond in the compound can be hydrolyzed by enzymes such as proteases, releasing the benzoyl and methionine moieties. The methionine moiety can then participate in various metabolic pathways, including the synthesis of proteins and other biomolecules. Additionally, the benzoyl group can interact with cellular receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Benzoyl-L-methionine amide can be compared with other similar compounds such as:
Benzoyl-L-alanine amide: Similar structure but with alanine instead of methionine.
Benzoyl-L-cysteine amide: Contains cysteine instead of methionine, with a thiol group instead of a thioether.
Benzoyl-L-valine amide: Contains valine instead of methionine, with a branched aliphatic side chain.
The uniqueness of this compound lies in the presence of the thioether group in the methionine moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-17-8-7-10(11(13)15)14-12(16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,13,15)(H,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKELFQDXBKFY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
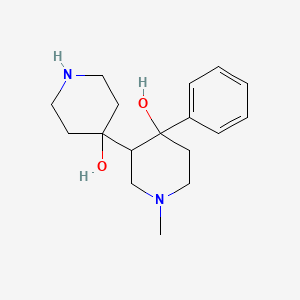
![1-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B7838770.png)
![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B7838774.png)

![[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane](/img/structure/B7838795.png)


